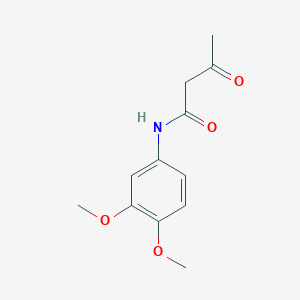

N-(3,4-dimethoxyphenyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La tiazofurine est un analogue nucléosidique dont le nom chimique est 2-β-D-ribofuranosylthiazole-4-carboxamide. Elle est connue pour son utilisation clinique potentielle dans le traitement du cancer en raison de sa capacité à inhiber l’enzyme inosine monophosphate déshydrogénase . Ce composé a montré des promesses dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

La synthèse de la tiazofurine implique plusieurs étapes :

Matière de départ : Le processus commence par le 1-O-acétyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

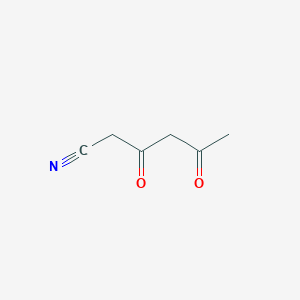

Formation du cyanure : Ce composé est traité avec du cyanure de triméthylsilyle pour former le 2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl cyanure.

Traitement au sulfure d’hydrogène : Le cyanure est ensuite traité avec du sulfure d’hydrogène, ce qui conduit à la formation de (2R,3R,4R,5R)-2-(benzoyloxy)méthyl-5-carbamothioyltétrahydrofurane-3,4-diyl dibenzoate.

Cyclisation : La cyclisation avec le bromopyruvate d’éthyle donne l’ester éthylique de l’acide 2-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylique.

Élimination des groupes protecteurs : Le méthylate de sodium est utilisé pour éliminer les groupes protecteurs, ce qui donne l’ester éthylique de l’acide 2-beta-D-ribofuranosyl-4-thiazolecarboxylique.

Échange amide-ester : Enfin, le traitement avec de l’ammoniac sec complète la synthèse de la tiazofurine.

Analyse Des Réactions Chimiques

La tiazofurine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire sur le cycle thiazole ou sur la partie ribofuranosyle. Les réactifs couramment utilisés dans ces réactions comprennent le sulfure d’hydrogène, le bromopyruvate d’éthyle et le méthylate de sodium.

4. Applications de recherche scientifique

Chimie : Elle est utilisée comme composé modèle pour l’étude des analogues nucléosidiques et de leurs propriétés chimiques.

Biologie : La tiazofurine a montré des effets antiprolifératifs sur les cellules tumorales in vitro et dans les modèles animaux.

Médecine : Des essais cliniques ont exploré son utilisation dans le traitement de la leucémie myéloïde chronique et d’autres cancers.

Industrie : Les propriétés antivirales de la tiazofurine en font un candidat pour le développement de médicaments antiviraux.

Applications De Recherche Scientifique

Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Tiazofurine has shown antiproliferative effects on tumor cells in vitro and in animal models.

Medicine: Clinical trials have explored its use in treating chronic myeloid leukemia and other cancers.

Industry: Tiazofurine’s antiviral properties make it a candidate for developing antiviral drugs.

Mécanisme D'action

La tiazofurine exerce ses effets en inhibant l’enzyme inosine monophosphate déshydrogénase. Cette inhibition bloque la biosynthèse de novo de la guanosine triphosphate, un nucléotide essentiel à la synthèse de l’ADN et de l’ARN. En réduisant les niveaux de guanosine triphosphate, la tiazofurine perturbe la prolifération des cellules à division rapide, comme les cellules cancéreuses . Le composé est métabolisé en adénine dinucléotide de thiazole-4-carboxamide, qui imite le cofacteur naturel de l’inosine monophosphate déshydrogénase, ce qui conduit à son inhibition .

Comparaison Avec Des Composés Similaires

La tiazofurine est unique parmi les analogues nucléosidiques en raison de son inhibition spécifique de l’inosine monophosphate déshydrogénase. Des composés similaires comprennent :

Ribavirine : Un autre analogue nucléosidique à activité antivirale à large spectre.

Sélénazofurine : Un composé ayant des propriétés antivirales et antiprolifératives similaires.

Nucléosides thiazoliques : Une classe de composés ayant des activités biologiques diverses, y compris des effets antitumoraux et antiviraux. La spécificité de la tiazofurine pour l’inosine monophosphate déshydrogénase et sa voie métabolique unique la distinguent de ces composés apparentés.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCYBJWAQBWXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359299 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112854-82-7 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![4-Sulfocalix[4]arene](/img/structure/B40631.png)

![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)